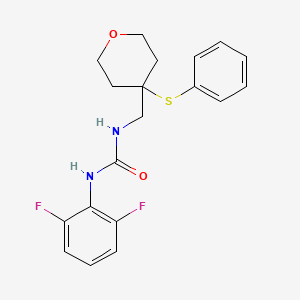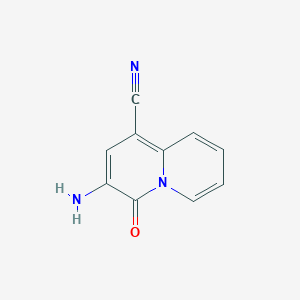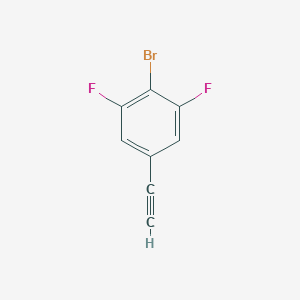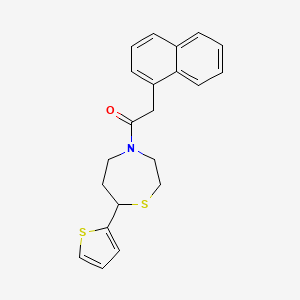
4-Isopropylpyrimidin-5-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylpyrimidin-5-amine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.11 . It is also known as 4-(propan-2-yl)pyrimidin-5-amine dihydrochloride . It belongs to the class of pyrimidine derivatives.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.2ClH/c1-5(2)7-6(8)3-9-4-10-7;;/h3-5H,8H2,1-2H3;2*1H . This indicates that the compound has a pyrimidine ring with an isopropyl group attached to the 4th carbon and an amine group attached to the 5th carbon. The dihydrochloride indicates the presence of two chloride ions associated with the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis of Novel Chemical Structures
Research has led to the development of various novel chemical structures using precursors and derivatives related to 4-Isopropylpyrimidin-5-amine dihydrochloride. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives was achieved through condensation and cyclization reactions, demonstrating potential for creating structurally diverse compounds with potential biological activities (Hassaneen et al., 2019). Similarly, a practical strategy was developed for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, showcasing the utility of this methodology through the preparation of a library of representative compounds (Jinbao Xiang et al., 2011).
Antimicrobial and Antitumor Screening
Certain derivatives have shown promising antimicrobial and antitumor properties. For example, compounds derived from pyrazolo[3,4-d]pyrimidine showed significant antimicrobial activity, indicating the potential for the development of new antibacterial agents (Rahmouni et al., 2014). Additionally, cytotoxic assays against various cancer cell lines revealed certain compounds as promising anticancer agents with efficiencies comparable to standard drugs, highlighting the potential for novel anticancer drug development (Hassaneen et al., 2019).
Kinase Inhibitors
In the quest for potent deoxycytidine kinase (dCK) inhibitors, a practical synthesis of key intermediates demonstrated the potential of derivatives for the preparation of a new class of inhibitors, illustrating a significant step forward in the development of treatments for diseases modulated by kinase activity (Haiming Zhang et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-propan-2-ylpyrimidin-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5(2)7-6(8)3-9-4-10-7;;/h3-5H,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEMEEFXNFNTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-bromo-5,6-dihydro[1,2,4]triazolo[1,5-A]pyrazine-7(8H)-carboxylate](/img/structure/B2583625.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)

![(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide](/img/structure/B2583632.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2583633.png)
![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583634.png)
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)
